L-Turicine

Description

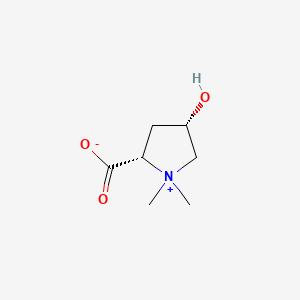

Structure

3D Structure

Properties

CAS No. |

174851-67-3 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |

InChI Key |

MUNWAHDYFVYIKH-WDSKDSINSA-N |

Isomeric SMILES |

C[N+]1(C[C@H](C[C@H]1C(=O)[O-])O)C |

Canonical SMILES |

C[N+]1(CC(CC1C(=O)[O-])O)C |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Roles of L Turicine

Natural Abundance in Terrestrial Plant Species

L-Turicine is found in various terrestrial plant species, where it is thought to play a role in physiological processes, particularly in response to environmental challenges.

Isolation from Specific Botanical Genera (e.g., Betonica, Medicago, Phlomis)

Research has indicated the presence of this compound in several botanical genera. While the provided search results specifically mention its occurrence in Buxus sempervirens and Buxus microphylla plantaedb.complantaedb.com, broader literature suggests its isolation from genera such as Betonica, Medicago (like alfalfa), and Phlomis. illinois.edu These findings highlight its natural occurrence in diverse plant families.

Context as a Plant Osmolyte

This compound, along with other hydroxyproline (B1673980) betaines, is considered a plant osmolyte. illinois.edu Osmolytes are compatible solutes that accumulate in cells to help maintain turgor pressure and protect cellular components from damage under osmotic stress conditions, such as high salinity or drought. illinois.eduresearchgate.net Studies have shown that L-proline betaine (B1666868) and Betonicine (B1666922) (this compound) can confer salt stress protection to Bacillus subtilis cells. biocrick.com While L-proline betaine appeared to be a more effective osmostress protectant in this bacterial context, the ability of Betonicine to also provide this protection supports its role as a compatible solute in plants. biocrick.com

Identification in Marine Organisms

Beyond terrestrial plants, this compound or related compounds have been detected in marine organisms, indicating its presence in aquatic environments as well.

Presence in Marine Sponges (e.g., Axinella damicornis)

This compound, or its isomer D-turicine, has been isolated from marine sponges. Specifically, the Mediterranean sponge Axinella damicornis has been identified as a source of bromopyrrole alkaloids, including damituricin, which contains a D-turicine moiety. ebi.ac.ukresearchgate.netresearchgate.netgoogle.com This suggests that sponges can either synthesize these compounds or accumulate them from their environment or associated microorganisms.

Detection in Marine Mollusks (e.g., Crassostrea gigas)

This compound has also been detected in marine mollusks, such as the Pacific oyster (Crassostrea gigas, also referred to as Magallana gigas). nih.govresearchgate.netciesm.orgsi.eduespol.edu.ec A metabolomic investigation into the effects of galvanic anodes on Crassostrea gigas identified Turicine (B1235909) (cis-4-Hydroxy-D-proline betaine) among the metabolites present in the gills of the oysters. nih.gov The levels of this compound were observed to decrease in oysters exposed to zinc anodes. nih.gov

Proposed Ecological Functions (e.g., Defense, Signaling)

The presence of this compound in diverse organisms and environments suggests potential ecological roles. In marine mollusks like Crassostrea gigas, this compound (cis-4-Hydroxy-D-proline betaine) is considered a secondary metabolite that may function in defense or signaling pathways. nih.gov While the precise mechanisms are still under investigation, secondary metabolites in marine organisms are known to play various ecological roles, including defense against predation or fouling, and mediating interactions with other organisms. researchgate.net In plants, as discussed earlier, its role as an osmolyte contributes to stress tolerance, which can be considered a form of defense against adverse environmental conditions. illinois.eduresearchgate.netbiocrick.com Further research is needed to fully elucidate the specific ecological functions of this compound in both terrestrial and marine ecosystems.

Data Table:

| Organism Type | Genus/Species | Environment | Context/Role Proposed |

| Terrestrial Plant | Buxus sempervirens | Terrestrial | Occurrence |

| Terrestrial Plant | Buxus microphylla | Terrestrial | Occurrence |

| Terrestrial Plant | Medicago (Alfalfa) | Terrestrial | Osmolyte illinois.edu |

| Terrestrial Plant | Betonica | Terrestrial | Occurrence illinois.edu |

| Terrestrial Plant | Phlomis | Terrestrial | Occurrence illinois.edu |

| Marine Sponge | Axinella damicornis | Marine | Source of related alkaloid ebi.ac.ukresearchgate.netresearchgate.netgoogle.com |

| Marine Mollusk | Crassostrea gigas | Marine | Defense or Signaling nih.gov |

Structural Characterization and Elucidation Methodologies for L Turicine

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental in the initial characterization and detailed structural analysis of organic compounds like L-Turicine.

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the structural elucidation of this compound.

1H NMR spectroscopy provides information about the types of protons present, their chemical environments, and their coupling interactions, which helps in establishing the connectivity of adjacent hydrogen atoms. google.comgeomar.de 13C NMR spectroscopy reveals the different types of carbon atoms and their hybridization states. google.comgeomar.de

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating Frame Overhauser Effect Spectroscopy), provide through-bond and through-space correlations between nuclei. google.comgeomar.de ROESY experiments, in particular, are valuable for determining the relative stereochemistry by showing correlations between protons that are spatially close, which was used to assign the relative cis stereochemistry of the betaine (B1666868) unit in this compound. google.com

While specific detailed NMR data for this compound from the search results are limited to mentions of its use in structural determination and comparison with reported data google.com, NMR is a standard technique for this type of compound.

Mass Spectrometry Approaches (ESI-MS, LC-MS, UHPLC-HRMS, GC-MS, MS/MS)

Mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation pattern, which aids in piecing together the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like this compound, producing protonated or deprotonated molecular ions ([M+H]+ or [M-H]-). google.commetwarebio.com ESI-MS of Turicine (B1235909) has shown a pseudomolecular ion peak at m/z 182 [M+Na]+. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) couple chromatographic separation with mass detection, allowing for the analysis of complex mixtures and accurate mass measurements. nih.govmetwarebio.cominstitut-kuhlmann.dephcog.comnih.gov This provides high mass accuracy, which can help in determining the elemental composition of the compound. institut-kuhlmann.denih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile or semi-volatile compounds, often requiring derivatization for more polar molecules. phcog.comijpsr.com While not explicitly detailed for this compound in the results, GC-MS is a general technique in natural product analysis.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. nih.govphcog.comnih.gov This fragmentation pattern provides structural details and can be used for identification by comparison with spectral databases. nih.govphcog.com

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. plantaedb.comgeomar.denih.govufl.eduscielo.org.mx Absorption bands in the IR spectrum correspond to the stretching and bending vibrations of different chemical bonds. ufl.edu While specific IR data for this compound are not extensively detailed in the provided results, IR spectroscopy is a standard method used in conjunction with other techniques for structural confirmation, identifying key functional groups like hydroxyl (O-H), carbonyl (C=O), and C-N bonds present in this compound. plantaedb.comgeomar.de

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry. plantaedb.comgeomar.delcc-toulouse.frresearchgate.netbioscience.fi By analyzing the diffraction pattern of X-rays passing through a crystal, the electron density can be mapped, revealing the positions of atoms in the molecule. bioscience.fi

Crystal structures of the hydrochlorides of both turicine (which includes this compound) and betonicine (B1666922) have been determined by X-ray crystallography, providing crucial information about their solid-state structures and confirming the cis relationship of the substituents in turicine. google.comresearchgate.net This technique is particularly valuable for confirming the absolute configuration when suitable crystals can be obtained. geomar.de

Chemical Degradation and Derivatization for Stereochemical Assignment

Chemical degradation and derivatization methods can be employed to break down a molecule into smaller, identifiable fragments or to modify specific functional groups. These approaches are particularly useful for confirming structural subunits and assigning stereochemistry, especially when spectroscopic data alone are insufficient.

Acid hydrolysis of a compound containing a turicine unit can be used to clarify the absolute stereochemistry of the amino acidic portion. google.com This involves breaking peptide or ester bonds to release the constituent amino acids or related fragments, which can then be analyzed separately. Comparison of the spectroscopic data of the degradation products with known standards helps in confirming the structure and stereochemistry of the original molecule. google.com

Derivatization involves chemically modifying a compound to enhance its properties for analysis, such as improving volatility for GC-MS or introducing a chromophore for UV detection. While not explicitly detailed for this compound in isolation in the search results, derivatization can be used to prepare samples for specific chromatographic or spectroscopic analyses and to help in the assignment of stereochemistry by forming diastereomers.

Biosynthesis and Metabolic Pathways Involving L Turicine

Enzymatic Pathways in Microorganisms

Microorganisms utilize different enzymatic strategies for the initial steps in L-turicine metabolism, often involving demethylation or dehydration reactions.

Aerobic Demethylation of Hydroxyproline (B1673980) Betaines (e.g., Rieske-type oxygenases, flavin-dependent oxidases)

In aerobic bacteria, such as the plant-associated bacterium P. denitrificans and the pelagic bacterium P. bermudensis, the degradation of t4L-HP betaine (B1666868) (L-betonicine) involves oxygen-dependent demethylation. illinois.edu This process is catalyzed by a Rieske-type oxygenase (HpbBC) and a flavin-dependent oxidase (HpbA). illinois.edu While the search results specifically mention t4L-HP betaine, this mechanism provides a likely model for the aerobic demethylation of this compound (c4L-HP betaine) as well, given their structural similarity as hydroxyproline betaines. Flavin-dependent oxidases are known to catalyze oxidative demethylation reactions. nih.govnih.gov

Anaerobic Demethylation by Methylotrophs (e.g., Glycyl Radical Enzymes like HpyG and HpzG)

Anaerobic methylotrophs can also demethylate plant osmolytes like L-betonicine and this compound. illinois.edu This process can lead to the formation of N-methyl-t4L-HP and N-methyl-c4L-HP. illinois.edu Glycyl radical enzymes (GREs) play a significant role in the anaerobic degradation of hydroxyproline isomers and derivatives. illinois.eduillinois.edunih.govnih.gov Two such GREs, N-methyl-c4L-HP dehydratase (HpyG) and N-methyl-c4D-HP dehydratase (HpzG), catalyze the radical-mediated dehydration of N-methyl-c4HP enantiomers. illinois.edu The genome neighborhood of HpyG in the model methylotrophic acetogen E. limosum contains MtpB, an L-proline betaine-corrinoid methyltransferase, which may catalyze the demethylation of this compound followed by dehydration by HpyG. illinois.edu Some bacteria containing HpyG and HpzG are associated with homologues of the corrinoid-dependent methyltransferase family (MTTB family), which could catalyze the demethylation of 4-hydroxyproline (B1632879) betaines to form the respective N-methyl-4-HP substrates. illinois.edu

Enzymatic Dehydration of N-Methyl-4-Hydroxyproline Isomers

The N-methyl-4-hydroxyproline isomers, potentially generated from the demethylation of this compound and L-betonicine, undergo enzymatic dehydration. HpyG and HpzG are GREs that catalyze the dehydration of N-methyl-c4L-HP and N-methyl-c4D-HP, respectively. illinois.edu This dehydration reaction is similar to the dehydration of t4L-HP catalyzed by the GRE HypD. illinois.edu These GREs are commonly found in fermenting bacteria within the phylum Bacillota. illinois.edu The dehydration of N-methyl-HP isomers by HpyG and HpzG leads to the formation of N-methyl-pyrroline-5-carboxylate (N-methyl-P5C). illinois.edu In many bacteria, N-methyl-P5C is subsequently reduced to N-methylproline by homologues of pyrroline-5-carboxylate reductase (P5CR). illinois.edu

This compound Degradation and Catabolism in Bacterial Systems

The degradation of this compound and related hydroxyproline derivatives in bacteria involves inducible enzyme systems and specific transport mechanisms.

Inducible Enzyme Systems (e.g., Epimerase, Dehydrogenase, Deaminase)

Studies on the degradation of hydroxyproline in Pseudomonas putida have shown that the pathway enzymes are inducible. asm.org While these studies primarily focus on hydroxy-L-proline and allohydroxy-D-proline, they provide insights into the potential nature of this compound catabolism. The degradation pathway in P. putida involves enzymes such as hydroxyproline-2-epimerase, dehydrogenase, and deaminase activities to convert hydroxyproline to α-ketoglutarate and ammonia. asm.org It is plausible that similar inducible enzymatic systems are involved in the degradation of this compound, potentially including enzymes capable of epimerization or other modifications of the hydroxyproline ring or its N-methyl group, followed by downstream catabolic enzymes.

Mechanisms of Substrate Uptake and Transport

For bacteria to degrade this compound, they must first transport it into the cell. In Pseudomonas putida, an inducible uptake system that concentrates hydroxyproline intracellularly has been observed, induced by the presence of hydroxy-L-proline or allohydroxy-D-proline. asm.org This suggests that specific transport systems are involved in the uptake of hydroxyproline derivatives. Some bacteria containing HpyG and HpzG are associated with homologues of betaine transporters (BCCT family), which may facilitate the import of N-methyl-HPs or hydroxyproline betaines like this compound. illinois.edu Bacterial transport systems, including those dependent on the proton motive force and TonB-dependent transporters, are crucial for the uptake of various substrates, including amino acids and related compounds. frontiersin.orgnih.gov The specific mechanisms for this compound uptake would likely involve such dedicated transport proteins.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 95507 |

| L-Betonicine | 94061 |

| trans-4-L-Hydroxyproline | 637703 |

| cis-4-L-Hydroxyproline | 1541671 |

| N-methyl-c4L-HP | (Not explicitly found in search results with CID, but structure implied) |

| N-methyl-c4D-HP | (Not explicitly found in search results with CID, but structure implied) |

| N-methyl-t4L-HP | (Not explicitly found in search results with CID, but structure implied) |

| N-methyl-P5C | (Not explicitly found in search results with CID, but structure implied) |

| N-methylproline | 78076 |

| α-ketoglutarate | 806 |

| Ammonia | 222 |

Interactive Data Tables (Conceptual based on text data)

For example, a conceptual table based on the text could summarize the enzymes involved in different pathways:

| Pathway Type | Substrate (Initial) | Key Enzymes Involved | Organisms (Examples) |

| Aerobic Demethylation | HP Betaines | Rieske-type oxygenase (HpbBC), Flavin-dependent oxidase (HpbA) | P. denitrificans, P. bermudensis |

| Anaerobic Demethylation | HP Betaines | Methyltransferases (MTTB family, MtpB) | Anaerobic methylotrophs, E. limosum |

| Anaerobic Dehydration | N-methyl-HP Isomers | Glycyl Radical Enzymes (HpyG, HpzG) | Bacillota (fermenting bacteria) |

Another conceptual table could highlight the products of certain enzymatic steps:

| Enzyme/Process | Substrate | Product(s) |

| Aerobic Demethylation | HP Betaines | N-methyl-HPs |

| Anaerobic Demethylation | HP Betaines | N-methyl-HPs |

| HpyG/HpzG Dehydration | N-methyl-c4HP isomers | N-methyl-P5C |

| P5CR homologue reduction | N-methyl-P5C | N-methylproline |

These tables are illustrative of the type of data discussed but cannot be populated with numerical values or made truly interactive based on the current search results.

Interconnections with Proline and Hydroxyproline Metabolic Cycles

This compound, a naturally occurring betaine derivative of cis-4-hydroxy-L-proline, demonstrates notable interconnections with the metabolic pathways of proline and hydroxyproline. Turicine (B1235909) is classified as a proline derivative and a secondary metabolite. hmdb.ca While proline is a proteinogenic amino acid with well-established metabolic roles, hydroxyproline is a non-proteinogenic amino acid primarily formed through the post-translational hydroxylation of proline residues within proteins, notably collagen. frontiersin.org The metabolic links between these compounds highlight complex enzymatic transformations and their potential physiological significance.

Hydroxyproline metabolism, including that of its derivatives like this compound, is intricately linked to proline metabolism. The degradation pathways for proline and hydroxyproline share some common enzymatic steps, although catalyzed by distinct enzymes in certain instances. mhmedical.comfrontiersin.org For example, the oxidation products of proline and hydroxyproline, Δ¹-pyrroline-5-carboxylate (P5C) and 4-hydroxy-Δ¹-pyrroline-5-carboxylate (OH-P5C), respectively, can both serve as substrates for pyrroline-5-carboxylate reductase (PYCR), which can recycle them back to proline and hydroxyproline. frontiersin.org Conversely, the degradation of proline is initiated by proline dehydrogenase (PRODH), while hydroxyproline degradation begins with hydroxyproline dehydrogenase (PRODH2), also known as hydroxyproline oxidase (OH-POX). frontiersin.orgfrontiersin.org

Research indicates that this compound (specifically referred to as L-betonicine in some contexts, which is the trans isomer, while turicine is the cis isomer) and other N-methylated hydroxyproline derivatives can originate from the demethylation of plant osmolytes by anaerobic methylotrophs. illinois.edu This suggests a metabolic link where these betaines are processed, potentially feeding into pathways that interact with or produce proline and hydroxyproline.

Studies on bacterial degradation pathways of hydroxyproline isomers have revealed novel enzymatic mechanisms that underscore the metabolic flexibility in processing these compounds. For instance, certain anaerobic bacteria utilize glycyl radical enzymes (GREs) to degrade hydroxyproline. illinois.eduillinois.edu One such enzyme, trans-4-hydroxy-D-proline (t4D-HP) C-N-lyase (HplG), catalyzes a radical-mediated ring opening of t4D-HP, leading to the formation of 2-amino-4-ketopentanoate (AKP), an intermediate in the ornithine degradation pathway. illinois.edu This highlights an interconnectedness between hydroxyproline degradation and other amino acid metabolic pathways, which could indirectly influence proline metabolism due to the metabolic links between proline and ornithine. illinois.edunih.gov

Furthermore, the metabolic relationship between proline and hydroxyproline degradation is initiated by distinct dehydrogenases, but their respective oxidized products, P5C and OH-P5C, can act as substrates for the same enzymes in downstream reactions, potentially leading to mutual competition. frontiersin.orgnih.gov This metabolic interplay suggests a level of regulation and potential bottlenecks within these interconnected pathways.

Detailed research findings on the specific metabolic fate of this compound within these cycles are less extensively documented compared to proline and the common hydroxyproline isomers. However, its classification as a proline derivative and a betaine of cis-4-hydroxy-L-proline strongly implies its involvement in pathways related to both compounds. hmdb.ca The synthesis of turicine from cis-4-hydroxy-D-proline through betainization further supports this connection. google.com

While direct data tables specifically detailing the flux of this compound through proline and hydroxyproline metabolic cycles in various organisms are limited in the provided search results, the existing literature establishes the enzymatic machinery and intermediates that facilitate the interconversion and degradation of proline and various hydroxyproline isomers.

Metabolic Interconnections Overview

| Compound | Relationship to Proline/Hydroxyproline | Key Metabolic Steps Involved | Relevant Enzymes |

| L-Proline | Precursor to Hydroxyproline (in proteins) | Synthesis from Glutamate, Degradation to P5C, Recycling from P5C | P5CS, PRODH, PYCR frontiersin.orgnih.gov |

| Hydroxyproline | Derived from Proline hydroxylation | Degradation to OH-P5C, Recycling from OH-P5C, Isomerization | PRODH2 (OH-POX), PYCR, Hydroxyproline epimerase frontiersin.orgfrontiersin.orgnih.gov |

| This compound | Betaine derivative of cis-4-hydroxy-L-proline | Potential demethylation, entry into hydroxyproline degradation pathways | Enzymes involved in betaine demethylation and hydroxyproline degradation illinois.eduillinois.edu |

| P5C | Intermediate in Proline metabolism | Formed from Proline degradation, reduced to Proline | PRODH, PYCR frontiersin.org |

| OH-P5C | Intermediate in Hydroxyproline metabolism | Formed from Hydroxyproline degradation, reduced to Hydroxyproline | PRODH2, PYCR frontiersin.org |

| AKP | Intermediate in Hydroxyproline degradation (anaerobic) | Formed from t4D-HP cleavage, degraded further | HplG, OrtAB illinois.edu |

This table provides a simplified overview of the metabolic relationships. The specific enzymes and pathways involved can vary depending on the organism and the specific isomer of hydroxyproline.

Further research is needed to fully elucidate the specific enzymes and pathways involved in this compound metabolism and its precise points of interaction with the broader proline and hydroxyproline metabolic networks.

Synthetic Strategies and Analogues of L Turicine

Laboratory Synthesis of L-Turicine

Laboratory synthesis of this compound commonly utilizes derivatives of 4-hydroxyproline (B1632879) as starting materials due to their existing pyrrolidine (B122466) core. mdpi.com

A primary synthetic route to this compound involves starting from cis-4-hydroxy-L-proline. google.com While trans-4-hydroxy-L-proline is more abundant and often used as a starting material for the synthesis of cis-4-hydroxy-L-proline derivatives through stereochemical inversion, cis-4-hydroxy-L-proline itself serves as a direct precursor for this compound. google.comresearchgate.net The conversion of cis-4-hydroxy-L-proline to this compound involves the functionalization of the nitrogen atom.

The characteristic betaine (B1666868) structure of this compound, which includes a quaternary ammonium (B1175870) group, is formed through methylation of the nitrogen atom of the pyrrolidine ring. google.com A reported method for converting a 4-hydroxyproline derivative into its corresponding betaine involves the reaction of methyl iodide with the silver salt of the amino acid in methanol. google.com This methylation step introduces the two methyl groups onto the nitrogen, resulting in the positively charged quaternary ammonium center and the zwitterionic betaine form.

Synthesis of Related Turicine (B1235909) Analogues and Derivatives

The pyrrolidine core of this compound provides a scaffold for the synthesis of various analogues and derivatives with modifications to the ring substituents or the introduction of other heterocyclic moieties.

Analogues of Turicine can be synthesized by modifying the substituents on the pyrrolidine ring, particularly at the 4-position where the hydroxyl group is located. The hydroxyl group can be utilized for further derivatization, such as esterification. google.com Synthetic strategies may involve the introduction of different functional groups or altering the stereochemistry at the existing stereocenters. mdpi.com

The synthesis of Turicine analogues can also involve the introduction of other heterocyclic moieties linked to the pyrrolidine core. For instance, approaches have been described for coupling pyrrolidine derivatives with other heterocyclic systems, such as pyrrole-2-carboxylic acid derivatives, to create more complex structures. google.com These strategies often involve forming amide or ester linkages between the pyrrolidine and the introduced heterocycle.

Stereocontrolled Synthesis Methodologies

Stereocontrolled synthesis is crucial for the preparation of this compound and its analogues due to the presence of multiple stereocenters in the pyrrolidine ring. biorxiv.orgresearchgate.net Stereoselective methods are employed to ensure the correct relative and absolute configuration of the substituents. mdpi.comnih.gov

Mechanistic Investigations of L Turicine S Biological Activities

Interaction with Neurotransmitter Systems in Preclinical Models

Preclinical studies have explored the influence of L-Turicine on neurotransmitter systems, which are critical for neuronal communication and various physiological functions nih.govfrontiersin.org. These investigations aim to understand how this compound might modulate neuronal activity and associated biological processes.

Research suggests that this compound may have a modulating effect on serotonin (B10506) receptor activity. Studies involving compounds isolated from the Mediterranean sponge Axinella damicornis, which include derivatives related to turicine (B1235909), have indicated antagonistic effects on serotonin receptors in vitro google.com. Serotonin receptors, particularly the 5-HT2A subtype, are known to play roles in modulating neuronal activity and are targets for various therapeutic agents nih.govnih.govnppsychnavigator.com. While direct studies specifically on this compound's antagonistic effects across the full range of serotonin receptor subtypes are limited in the provided context, related compounds with structural similarities have shown such interactions google.com.

Investigations into the acetylcholinesterase system have included comparative analyses of this compound and its isomer, L-Betonicine. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for cognitive function and other physiological processes rsc.orgfishersci.co.uk. Studies have shown that L-Betonicine acts as a competitive inhibitor of acetylcholinesterase, with an inhibitory strength comparable to that of choline. In contrast, this compound did not show inhibition at significantly higher concentrations in these studies google.comacs.org. This difference in activity between the two isomers highlights the importance of stereochemistry in their biological interactions.

The following table summarizes the comparative activity of this compound and L-Betonicine on the acetylcholinesterase system:

| Compound | Interaction with Acetylcholinesterase | Relative Inhibitory Strength (Compared to Choline) |

| This compound | No inhibition observed | Not applicable |

| L-Betonicine | Competitive inhibitor | Comparable |

Observed Neuroprotective Effects in Cellular Models

Cellular models have been utilized to investigate the potential neuroprotective effects of this compound or related compounds. Some studies on bromopyrrole alkaloids, including those with structural similarities to turicine derivatives, isolated from marine sponges, have demonstrated neuroprotective activity in vitro google.com. Cellular models are valuable tools for analyzing mechanisms of cell death and identifying potential neuroprotective agents in a controlled environment nih.govnih.gov. While specific detailed findings on this compound's direct neuroprotective mechanisms in cellular models are not extensively detailed in the provided search results, the observed effects of related compounds suggest this as an area of investigation google.com.

Roles in Osmoregulation at the Molecular Level

This compound, as an amino-acid betaine (B1666868), is structurally related to compounds known to play roles in osmoregulation. Osmoregulation is the process by which organisms maintain a stable balance of water and solutes nih.gov. Betaines and proline, for instance, are known to accumulate in various organisms and protect cells against osmotic stress and dehydration nih.govresearchgate.net. While the provided information directly linking this compound to specific molecular mechanisms of osmoregulation is limited, its classification as a betaine and the known osmoregulatory functions of related compounds suggest a potential role in this process plantaedb.comwikipedia.orgnih.govresearchgate.net. Further molecular-level studies would be required to fully elucidate this compound's specific contributions to osmoregulation.

Advanced Analytical Methods for L Turicine Research

Chromatographic Quantification in Complex Biological Matrices

The accurate quantification of L-theanine in complex biological matrices such as plasma, serum, and tissue homogenates is fundamental to pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the cornerstone techniques for this purpose, often coupled with various detection methods.

A common approach involves reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection. One validated method utilizes a C18 column with a simple isocratic mobile phase of water and phosphoric acid, allowing for the detection of L-theanine at 210 nm. researchgate.net However, due to L-theanine's high polarity and lack of a strong chromophore, derivatization is often employed to enhance sensitivity and chromatographic retention. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) introduces a fluorescent or chromophoric tag, respectively, enabling more sensitive detection. mdpi.com

Post-column derivatization offers another robust alternative. For instance, cation-exchange chromatography can be followed by a post-column reaction with ninhydrin, which reacts with the amino group of L-theanine to produce a colored compound detectable at 570 nm. chromatographyonline.comchromatographyonline.com This method demonstrates excellent reproducibility and selectivity for analyzing free amino acids in complex samples like tea extracts. chromatographyonline.comchromatographyonline.com

For ultimate sensitivity and selectivity, liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method. A hydrophilic interaction liquid chromatography (HILIC) approach coupled with tandem mass spectrometry (HILIC-MS/MS) has been successfully used to quantify L-theanine in rat plasma and tissues. nih.gov This technique separates compounds based on their polarity and provides highly specific detection through mass-to-charge ratio analysis, minimizing interference from matrix components.

Table 1: Comparison of Chromatographic Methods for L-Theanine Quantification

Technique Column Type Detection Method Key Advantages Typical Application RP-HPLC C18 UV (210 nm) Simple, no derivatization needed Quantification in tea infusions HPLC with Pre-Column Derivatization C18 Fluorescence/UV-Vis Increased sensitivity and selectivity Analysis in food matrices Cation-Exchange HPLC with Post-Column Derivatization Lithium Cation-Exchange UV-Vis (570 nm) High reproducibility and selectivity for amino acids Quantification in tea supplements HILIC-MS/MS HILIC Tandem Mass Spectrometry High sensitivity, high specificity, suitable for complex biological fluids Pharmacokinetic studies in plasma and tissues

Targeted and Non-Targeted Metabolomics Approaches for L-Theanine Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to understand the systemic effects of L-theanine. Both targeted and non-targeted approaches are utilized to profile the metabolic changes induced by L-theanine administration.

Targeted metabolomics focuses on the quantification of a predefined set of metabolites. In the context of L-theanine research, this often involves analyzing specific pathways, such as those involving neurotransmitters and other amino acids. For example, a targeted hydrophilic interaction liquid chromatography-triple quadrupole mass spectrometry (HILIC-QQQ-MS/MS) method can be developed to precisely measure the levels of metabolites in the phenylalanine, tryptophan, and glutamic acid pathways. This allows researchers to investigate how L-theanine influences these specific neurochemical systems.

Non-targeted metabolomics , in contrast, aims to comprehensively measure as many metabolites as possible in a sample to identify unexpected changes and generate new hypotheses. A common workflow uses reversed-phase UPLC coupled to a high-resolution mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) instrument. This setup allows for the detection and relative quantification of a wide array of metabolites in biological samples like serum and hippocampus. Subsequent statistical analysis can reveal metabolic pathways significantly perturbed by L-theanine, offering insights into its broader physiological impact, such as its effects on amino acid and lipid metabolism.

One study investigating the effects of L-theanine on depression in juvenile rats effectively combined both approaches. researchgate.net An initial untargeted analysis identified 28 potential biomarkers that were altered by stress and returned to near-normal levels after L-theanine administration. researchgate.net This was followed by a targeted analysis to confirm and quantify changes in specific amino acid and neurotransmitter pathways. researchgate.net

Application of Mass Spectrometry for Isotopic Labeling Studies

Isotopic labeling studies using mass spectrometry are crucial for tracing the metabolic fate of L-theanine and for distinguishing between natural and synthetic sources of the compound.

Stable isotope-labeled L-theanine, such as theanine-[2H5] (deuterium-labeled), is frequently used as an internal standard in quantitative LC-MS methods. nist.govnih.gov Because the labeled standard is chemically identical to the analyte but has a different mass, it can be added to a sample at the beginning of the preparation process. This allows it to co-elute with the endogenous L-theanine and experience similar matrix effects and ionization suppression, leading to highly accurate and precise quantification by correcting for any analyte loss during sample processing and analysis. nist.govnih.gov

Furthermore, isotope ratio mass spectrometry (IRMS) is a powerful tool for authenticating the origin of L-theanine. This technique measures the ratio of stable isotopes of carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). L-theanine extracted from the tea plant (Camellia sinensis), a C3 plant, will have a different ¹³C/¹²C ratio compared to synthetic L-theanine, which is often produced from substrates derived from C4 plants like corn. nih.govnih.gov Research has established distinct isotopic fingerprints for natural versus synthetic L-theanine, providing a reliable method for quality control and authentication of dietary supplements. nih.gov

Table 2: Isotopic Ratios for Natural vs. Synthetic L-Theanine

Parameter Natural L-Theanine (from C3 Plants) Synthetic L-Theanine (from C4 precursors) Mean δ¹³C Value -24.4 ± 1.3‰ -14.3 ± 1.5‰ Mean δ¹⁵N Value +7.4 ± 1.6‰ Variable, but distinct from natural range

Method Validation and Sensitivity Optimization for Trace Analysis

For any analytical method to be considered reliable, it must undergo rigorous validation. This process ensures the method is accurate, precise, specific, and sensitive enough for its intended purpose, particularly for trace analysis in biological fluids. Key validation parameters for L-theanine quantification methods are detailed below.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For L-theanine, HPLC and LC-MS methods typically demonstrate excellent linearity, with correlation coefficients (R²) often exceeding 0.999. researchgate.netmdpi.com

Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For L-theanine analysis, relative standard deviations (RSDs) are typically required to be below 15%. A validated RP-HPLC-DAD method reported a mean intraday precision of 0.94% RSD and an interday precision of 0.48% RSD. researchgate.net

Accuracy (Recovery): The closeness of the measured value to the true value. It is often determined by spiking a blank matrix with a known amount of L-theanine and measuring the percentage that is recovered. Recovery values for L-theanine are generally expected to be within 85-115%. Studies have reported recoveries greater than 96%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For trace analysis in biological fluids, achieving low LOD and LOQ is critical. A sensitive HPLC method reported an LOD of 0.009 mg/L and an LOQ of 0.027 mg/L for L-theanine in tea infusions. mdpi.com An HPLC method with pre-column derivatization achieved an LOD of 0.6 mg/kg and an LOQ of 1.7 mg/kg in food matrices. mdpi.com

Sensitivity optimization is crucial for trace analysis. In LC-MS, this can be achieved by fine-tuning electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and MS parameters (e.g., collision energy) to maximize the signal for L-theanine and its fragments. The choice of mobile phase modifiers can also significantly impact ionization efficiency and thus sensitivity. nist.gov For HPLC-UV/Fluorescence methods, selecting the optimal derivatization reagent and reaction conditions is key to maximizing the signal response.

Future Research Trajectories for L Turicine

In-depth Elucidation of Uncharacterized Enzymatic Pathways

While L-Turicine is known to be a naturally occurring compound, the specific enzymatic pathways responsible for its biosynthesis and degradation are not fully characterized. Research into this area could involve:

Identifying key enzymes: Utilizing techniques such as genomics, transcriptomics, and proteomics to identify genes and proteins involved in this compound synthesis in organisms where it is found.

Characterizing enzyme mechanisms: Detailed biochemical studies to understand the catalytic mechanisms of the identified enzymes, including substrate specificity, kinetics, and cofactor requirements.

Investigating regulatory networks: Exploring how the biosynthesis of this compound is regulated at the genetic and metabolic levels in different organisms and under varying environmental conditions. Understanding these pathways could offer insights into the biological role of this compound in producing organisms and potentially enable its biotechnological production.

Discovery of Novel Biological Functions and Molecular Targets

The biological functions of this compound are not well-established. Future research should aim to identify its roles in various biological systems and the specific molecules it interacts with. This could involve:

In vitro and in vivo screening: Conducting broad screens to evaluate this compound's effects on a range of biological processes, such as cellular signaling, enzyme activity, or microbial growth. Early studies suggested no inhibition of acetylcholinesterase by turicine (B1235909), but other targets remain unexplored. google.comacs.org

Identifying molecular targets: Employing techniques like pull-down assays, affinity chromatography, and mass spectrometry to isolate and identify proteins or other biomolecules that directly bind to or are modulated by this compound.

Investigating roles in producing organisms: Studying the physiological effects of this compound in the plants and other organisms where it is found. This could involve genetic approaches (e.g., gene knockout or overexpression) to alter this compound levels and observe the resulting phenotypes. This compound and its isomer betonicine (B1666922) are noted as osmoprotectants in plants, suggesting a potential role in stress tolerance. illinois.edu

Development of High-Throughput Screening Methods for Analogues

Given the potential for this compound or its derivatives to have biological activities, developing high-throughput screening (HTS) methods is crucial for identifying analogues with enhanced or novel properties. nih.govnih.gov This would involve:

Designing and synthesizing this compound analogues: Creating a library of compounds structurally related to this compound with modifications to different parts of the molecule.

Developing cell-based or biochemical assays: Establishing robust and miniaturized assays that can quickly and efficiently test the biological activity of large numbers of this compound analogues. These assays should be relevant to the hypothesized or newly discovered functions of this compound.

Implementing automated screening platforms: Utilizing robotic systems and detection technologies to perform HTS, allowing for the rapid evaluation of thousands to millions of compounds.

Integration with Systems Biology and Multi-omics Approaches

To gain a comprehensive understanding of this compound's role within biological systems, integrating its study with systems biology and multi-omics approaches is essential. nih.govnih.gov This could include:

Metabolomics: Analyzing global metabolite profiles in organisms or systems exposed to or producing this compound to understand its impact on broader metabolic networks. This compound has been detected in metabolomics studies of organisms like Crassostrea gigas. nih.gov

Transcriptomics and Proteomics: Investigating changes in gene and protein expression levels in response to this compound or during its production to identify affected pathways and processes.

Integrated data analysis: Developing computational tools and workflows to integrate and analyze data from multiple omics layers, providing a holistic view of this compound's interactions and effects within a biological system.

Investigations into Ecological Communication and Bioremediation Potential

This compound's presence in various organisms suggests potential roles in ecological interactions. Furthermore, its chemical structure might lend itself to applications in bioremediation.

Ecological roles: Research could explore if this compound acts as a signaling molecule in plant-microbe interactions, herbivore defense, or other ecological processes. Its presence in different plant species could indicate a conserved ecological function. plantaedb.complantaedb.combas.bgasianjab.com

Bioremediation potential: Investigating the ability of microorganisms to degrade this compound could reveal its fate in the environment and its potential use in bioremediation strategies for related compounds. Conversely, exploring this compound's effects on microbial communities might reveal its impact on environmental processes. Studies on bioremediation of other pollutants by microorganisms highlight the potential in this area. fayoum.edu.egresearchgate.net

Q & A

Q. How can researchers mitigate conflicts between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Perform ADME (Absorption, Distribution, Metabolism, Excretion) profiling early. Use physiologically relevant in vitro models (e.g., 3D organoids, co-cultures) and compare with PK data from animal models. Apply quantitative systems pharmacology (QSP) to scale in vitro findings to in vivo predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.